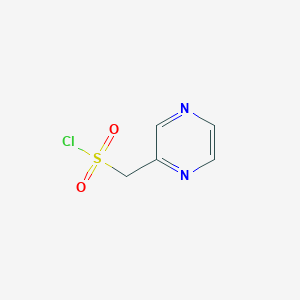

Pyrazin-2-ylmethanesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrazin-2-ylmethanesulfonyl chloride: is a chemical compound with the molecular formula C₅H₅ClN₂O₂S. It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyrazin-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pyrazine-2-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: Pyrazin-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.

Oxidation and Reduction: While less common, it can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Substitution Reactions: Typically involve reagents like amines or alcohols in the presence of a base such as triethylamine or pyridine.

Oxidation and Reduction: These reactions may require oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.

Major Products Formed:

Sulfonamide Derivatives: Formed from reactions with amines.

Sulfonate Esters: Formed from reactions with alcohols.

Scientific Research Applications

Chemistry: Pyrazin-2-ylmethanesulfonyl chloride is widely used as a building block in the synthesis of more complex molecules. It is particularly valuable in the preparation of heterocyclic compounds and as a protecting group for amines .

Biology and Medicine: In biological research, this compound is used to modify biomolecules, aiding in the study of enzyme mechanisms and protein functions. It is also employed in the synthesis of pharmaceutical intermediates, contributing to the development of new drugs .

Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its reactivity and versatility make it a valuable intermediate in the production of various agrochemical products .

Mechanism of Action

The mechanism of action of pyrazin-2-ylmethanesulfonyl chloride primarily involves its ability to act as an electrophile in chemical reactions. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles .

Comparison with Similar Compounds

Pyrazin-2-ylbenzenesulfonamide: Similar in structure but contains a benzene ring instead of a methanesulfonyl group.

Methanesulfonyl Chloride: Lacks the pyrazine ring but shares the sulfonyl chloride functional group.

Uniqueness: Pyrazin-2-ylmethanesulfonyl chloride is unique due to the presence of both the pyrazine ring and the sulfonyl chloride group. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Biological Activity

Pyrazin-2-ylmethanesulfonyl chloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrazine ring substituted with a methanesulfonyl chloride group. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological properties, particularly in relation to various enzyme interactions.

Synthesis

The synthesis of this compound typically involves the reaction of pyrazine derivatives with methanesulfonyl chloride. This process can be optimized for yield and purity through various organic synthesis techniques.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, compounds derived from pyrazine cores have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 6.25 μg/mL for certain derivatives . The presence of the sulfonamide moiety enhances the compound's efficacy by targeting specific bacterial pathways.

Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory properties. It acts as an inhibitor of cytosolic phospholipase A2 (cPLA2), an enzyme involved in the inflammatory response. By inhibiting cPLA2, this compound can potentially reduce the production of pro-inflammatory mediators such as leukotrienes and prostaglandins .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory pathways.

- Targeting Bacterial Pathways : Its derivatives may interfere with folate metabolism in bacteria, which is crucial for their growth and survival.

- Lipophilicity : The introduction of halogen substituents can enhance lipophilicity, improving cellular uptake and bioavailability .

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Antitubercular Activity : A series of substituted N-(pyrazin-2-yl)benzenesulfonamides were evaluated for their antitubercular activity against M. tuberculosis. The study found that modifications to the pyrazine core significantly influenced antimicrobial potency .

- Anti-inflammatory Research : In vitro assays demonstrated that derivatives of this compound effectively reduced inflammation markers in human cell lines, indicating potential therapeutic applications in treating inflammatory diseases .

Summary of Biological Activities

Properties

Molecular Formula |

C5H5ClN2O2S |

|---|---|

Molecular Weight |

192.62 g/mol |

IUPAC Name |

pyrazin-2-ylmethanesulfonyl chloride |

InChI |

InChI=1S/C5H5ClN2O2S/c6-11(9,10)4-5-3-7-1-2-8-5/h1-3H,4H2 |

InChI Key |

ZBJSWCJOMVZDKE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=N1)CS(=O)(=O)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.